molecular formula C10H14O3 B3054727 1-Ethynylcyclohexyl methyl carbonate CAS No. 61699-43-2

1-Ethynylcyclohexyl methyl carbonate

Cat. No. B3054727
CAS RN: 61699-43-2
M. Wt: 182.22 g/mol
InChI Key: DUKYMIANLXOGEL-UHFFFAOYSA-N
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Description

1-Ethynylcyclohexyl methyl carbonate is a chemical compound with the molecular formula C10H14O3 . It has a molecular weight of 182.22 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 1-Ethynylcyclohexyl methyl carbonate is 1S/C10H14O3/c1-3-10(13-9(11)12-2)7-5-4-6-8-10/h1H,4-8H2,2H3 . This code provides a standardized way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Ethynylcyclohexyl methyl carbonate is a liquid . The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Electrolyte in Lithium and Lithium-Ion Batteries

1-Ethynylcyclohexyl methyl carbonate has been studied for its application in lithium and lithium-ion batteries. A study by Plichta and Behl (2000) discussed an electrolyte consisting of a 1 M solution of lithium hexafluorophosphate in a mixture that includes ethylene carbonate, demonstrating good conductivity and electrochemical stability at temperatures down to -40°C (Plichta & Behl, 2000).

Catalysis and Chemical Reactions

Research by Jin et al. (2016) expanded the range of potential applications for dimethyl carbonate (DMC) in green chemistry. This work included acid-catalyzed reactions of aliphatic alcohols and phenols, indicating potential applications in catalysis and chemical synthesis (Jin et al., 2016).

Co-solvent in Electrochemical Applications

Kim, Cho, and Shin (2013) studied 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI), which, like ethylene carbonate, can be used as a co-solvent in lithium-ion batteries. This indicates potential applications of similar compounds in enhancing the performance of electrochemical systems (Kim, Cho, & Shin, 2013).

Polymerization and Material Science

Tezuka, Komatsu, and Haba (2013) investigated the anionic polymerization of cyclic carbonates fused to a cyclohexane ring. Their research provides insights into the polymerization processes involving similar compounds, which could be relevant in developing new polymeric materials (Tezuka, Komatsu, & Haba, 2013).

Electrochemical Characteristics in Energy Storage

Jänes and Lust (2006) explored the electrochemical characteristics of electrical double-layer capacitors (EDLCs) using various organic carbonate and organic ester solvents. This study indicates the relevance of carbonates and esters in optimizing the performance of energy storage devices (Jänes & Lust, 2006).

Reactivity and Stability in Chemical Processes

Denegri and Kronja (2007) investigated the solvolytic reactivity of methyl carbonates, providing valuable insights into their stability and reactivity in various chemical processes, which is crucial for designing and optimizing synthetic routes (Denegri & Kronja, 2007).

Safety and Hazards

The compound is classified under the GHS07 category. It has hazard statements H227, H315, H319, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

(1-ethynylcyclohexyl) methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-10(13-9(11)12-2)7-5-4-6-8-10/h1H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKYMIANLXOGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1(CCCCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544079
Record name 1-Ethynylcyclohexyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynylcyclohexyl methyl carbonate

CAS RN

61699-43-2
Record name 1-Ethynylcyclohexyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 36.0 gm of 1-ethynylcyclohexanol in 50 ml of benzene was slowly added drop-by-drop to an agitated suspension, cooled to 0° to 5° C., of 5.5 gm of finely distributed sodium in 50 ml of absolute toluene and 250 ml of benzene, and was agitated at room temperature until reaction had been completed. 26.0 gm of methyl chloroformate were added under cooling to the sodium salt which has been formed. The mixture was allowed to react for 12 hours at room temperature and was washed several times with water and dried. After distilling off the solvent, the raw ester was fractionated by means of a 20 cm Vigreux column. The methyl 1-ethynylcyclohexyl carbonate thus obtained constitutes a coloroless liquid having a fruity, herbal, complex odor and a distinctive fragrance of dill, and has the following characteristic values:
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36 g
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50 mL
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50 mL
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250 mL
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26 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethynylcyclohexyl methyl carbonate

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